(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride is a chemical compound characterized by the presence of trifluoromethyl and dimethyl groups attached to a butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of suitable precursors using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of (2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
(2R)-3,3-Difluoro-2-methylazetidine hydrochloride: Similar in structure but with difluoromethyl groups instead of trifluoromethyl groups.
(1R,2R)-trans-1,2-Cyclopentanediamine dihydrochloride: Contains a cyclopentane ring and diamine groups, differing in the core structure.
Uniqueness
(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These properties can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Properties
CAS No. |
1389320-36-8 |
---|---|
Molecular Formula |
C6H13ClF3N |
Molecular Weight |
191.62 g/mol |
IUPAC Name |
(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H12F3N.ClH/c1-5(2,3)4(10)6(7,8)9;/h4H,10H2,1-3H3;1H/t4-;/m1./s1 |
InChI Key |
MXGSFTNYUNYRLZ-PGMHMLKASA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(F)(F)F)N.Cl |
Canonical SMILES |
CC(C)(C)C(C(F)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.